molecular formula C8H10ClNO2 B582358 5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide CAS No. 1210002-70-2

5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide

Cat. No.: B582358
CAS No.: 1210002-70-2
M. Wt: 187.623
InChI Key: VKDNRIDKLNGXIB-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide (CAS 1210002-70-2) is a furan-based compound of significant interest in synthetic and medicinal chemistry research. It serves as a versatile chemical building block, particularly valuable for its reactive chloromethyl and carboxamide functional groups. The chloromethyl group is a known superior leaving group compared to hydroxyl groups in analogous structures, making this compound a highly versatile intermediate for constructing more complex molecular architectures . This characteristic is especially valuable in the synthesis of potential bioactive molecules, including those investigated as modulators of protein-protein interactions in therapeutic pathways . As a derivative of 5-chloromethylfurfural (CMF), a platform chemical obtained from renewable biomass, this compound connects to a broader class of sustainable chemicals with applications in developing biofuels, green solvents, and novel polymers . The structural motif of the carboxamide fragment is frequently found in agrochemical and pharmaceutical agents, underscoring its relevance in the design of new active compounds . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that it requires storage in an inert atmosphere at freezer temperatures, below -20°C, to maintain stability .

Properties

IUPAC Name

5-(chloromethyl)-N,N-dimethylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-10(2)8(11)7-4-3-6(5-9)12-7/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDNRIDKLNGXIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672474
Record name 5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210002-70-2
Record name 5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Route 1: Derivatization of 5-(Chloromethyl)furfural (CMF)

A prominent pathway involves CMF as a precursor, a biomass-derived compound synthesized via hydrochloric acid treatment of cellulose or sugars in biphasic systems. CMF’s aldehyde group at the 2-position is oxidized to a carboxylic acid, followed by amidation with dimethylamine.

Key Steps:

  • Oxidation of CMF to 5-(Chloromethyl)furan-2-carboxylic Acid:
    CMF (5-(chloromethyl)furfural) undergoes oxidation using agents like potassium permanganate (KMnO₄) or catalytic air oxidation in acidic media. Patent WO2011043661A1 highlights similar oxidation protocols for converting 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA), suggesting analogous conditions could apply. For CMF, this step yields 5-(chloromethyl)furan-2-carboxylic acid, though yields and selectivity depend on the oxidizing system.

  • Amidation with Dimethylamine:
    The carboxylic acid is activated (e.g., via thionyl chloride to form the acid chloride) and reacted with dimethylamine. This step is analogous to methods described in patent CN1683318A, where dimethylformamide (DMF) serves as a solvent for amidation reactions. The use of DMF enhances reaction homogeneity and minimizes side reactions.

Challenges:

  • Stability of the Chloromethyl Group: Harsh oxidation conditions may lead to hydrolysis of the -CH₂Cl group. Mild oxidants or protective strategies (e.g., temporary silylation) are often required.

  • Purity of Dimethylamine: Anhydrous conditions are critical to prevent hydrolysis of the acid chloride intermediate.

Route 2: Direct Chloromethylation of N,N-Dimethylfuran-2-carboxamide

An alternative approach involves introducing the chloromethyl group to a pre-formed N,N-dimethylfuran-2-carboxamide scaffold. Chloromethylation typically employs formaldehyde and hydrochloric acid in the presence of Lewis acids like ZnCl₂.

Key Steps:

  • Synthesis of N,N-Dimethylfuran-2-carboxamide:
    Furan-2-carboxylic acid is converted to its acid chloride (using SOCl₂ or PCl₅) and reacted with dimethylamine. This step is well-documented in industrial amidation processes.

  • Friedel-Crafts Chloromethylation:
    The furan ring undergoes electrophilic substitution at the 5-position using chloromethyl methyl ether (MOMCl) or paraformaldehyde/HCl. Patent WO2015031753A1 notes the use of HCl in biphasic systems for introducing chloromethyl groups to furans.

Challenges:

  • Regioselectivity: Ensuring substitution at the 5-position requires directing groups or steric control.

  • Side Reactions: Over-chlorination or ring-opening may occur under acidic conditions.

Catalytic Systems and Reaction Optimization

Hydrogenation Catalysts in CMF-Derived Routes

The hydrogenation of intermediates (e.g., reducing nitro groups or stabilizing reactive moieties) often employs heterogeneous catalysts. Patent CN1683318A reports the use of palladium on carbon (Pd/C) and Raney nickel for hydrogenation steps in related furan syntheses. For 5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide, Pd/C (5–10 wt%) under 1–3 atm H₂ in DMF achieves >90% conversion in model reactions.

Solvent Systems

  • Polar Aprotic Solvents: DMF and dimethyl sulfoxide (DMSO) are preferred for amidation and chloromethylation due to their high dielectric constants and ability to stabilize ionic intermediates.

  • Biphasic Systems: Hexane/water mixtures mitigate side reactions during CMF oxidation by partitioning reactive intermediates.

Comparative Analysis of Synthetic Routes

Parameter Route 1 (CMF Oxidation) Route 2 (Chloromethylation)
Starting MaterialBiomass-derived CMFFuran-2-carboxylic acid
Key ReactionOxidation → AmidationChloromethylation → Amidation
CatalystsKMnO₄, Pd/CZnCl₂, SOCl₂
Yield (Reported/Inferred)70–85%60–75%
ScalabilityHigh (patent-scale)Moderate (lab-scale)
Functional Group ToleranceSensitive to -CH₂ClRequires directing groups

Industrial and Environmental Considerations

The scalability of Route 1 is bolstered by the availability of CMF from renewable resources, aligning with green chemistry principles. However, the use of HCl and chlorinated solvents poses waste management challenges. Route 2, while less sustainable, offers shorter synthetic pathways for small-scale production. Emerging methods, such as electrochemical oxidation of CMF or enzymatic amidation, are under exploration to enhance atom economy .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The furan ring can be oxidized under specific conditions to yield furan-2,5-dicarboxylic acid derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products

    Substitution Products: Various substituted furans depending on the nucleophile used.

    Oxidation Products: Furan-2,5-dicarboxylic acid derivatives.

    Reduction Products: Corresponding alcohols or amines.

Scientific Research Applications

Scientific Research Applications

2.1 Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent. Preliminary studies indicate that it may exhibit cytotoxic effects against various cancer cell lines, including pancreatic cancer cells. The structure allows for interactions with DNA, which is crucial for developing new anticancer drugs .

2.2 Synthesis of Pharmaceutical Intermediates

5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide can serve as an intermediate in synthesizing other bioactive compounds. Its chloromethyl group can be utilized in nucleophilic substitution reactions to create more complex molecules that may have therapeutic effects .

2.3 Agrochemical Applications

The compound may also find applications in the agrochemical industry as a precursor for developing new pesticides or herbicides. Its unique chemical structure can be modified to enhance biological activity against pests while minimizing environmental impact .

4.1 Anticancer Activity

A study evaluating the anticancer properties of this compound demonstrated significant cytotoxicity against human pancreatic carcinoma cell lines BxPC-3 and Panc-1, with IC50 values of approximately 0.051 µM and 0.066 µM, respectively. The effects were notably lower than those observed in normal lung fibroblast cells (IC50 = 0.36 µM), indicating selective toxicity towards cancer cells .

4.2 Synthesis of Derivatives

Research has shown that derivatives of this compound can be synthesized by modifying the chloromethyl group through nucleophilic substitution reactions, leading to compounds with enhanced pharmacological properties. These derivatives are being explored for their potential use in treating various diseases, including cancer and infectious diseases .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and nucleic acids. This reactivity underlies its potential therapeutic effects, such as antimicrobial activity by disrupting bacterial cell walls or anticancer activity by interfering with DNA replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) Polar Surface Area (PSA, Ų) Key Features/Applications Reference
5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide -CH2Cl (5), -CON(CH3)2 (2) ~202.65 ~42.3 (estimated) Reactive chloromethyl group; high solubility
5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide -C6H4Cl (5), -CONH-C6H4SO2NH2 (2) ~391.84 ~101.1 Sulfamoyl group enhances biological activity; potential antimicrobial use
5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]furan-2-carboxamide -OCH2-C6H3ClCH3 (5), -CONH-C6H4N(C2H5)2 (2) ~428.93 ~66.2 Diethylamino group improves lipophilicity; possible CNS drug candidate
5-(2-Azido-4-chlorophenyl)-N,N-dimethylfuran-2-carboxamide -C6H3ClN3 (5), -CON(CH3)2 (2) ~293.74 82.21 (experimental) Azide group enables click chemistry applications
5-(2-Chlorophenyl)-N-(2,6-diethylphenyl)furan-2-carboxamide -C6H4Cl (5), -CONH-C6H3(C2H5)2 (2) ~353.84 ~50.1 (estimated) Bulky diethylphenyl group may enhance receptor binding
Ethyl 5-(chloromethyl)furan-2-carboxylate -CH2Cl (5), -COOCH2CH3 (2) ~188.63 ~45.9 (estimated) Ester group simplifies hydrolysis for prodrug design

Key Comparative Analysis

Reactivity :

  • The chloromethyl group in the target compound enables alkylation or cross-coupling reactions, distinguishing it from derivatives with aryl (e.g., 5-(2-Chlorophenyl)- analogs) or azide substituents .
  • The azide-containing analog (CAS 62144-42-7) is particularly valuable for bioorthogonal click chemistry due to its -N3 functionality .

Solubility and Bioavailability :

  • The dimethylcarboxamide group in the target compound enhances water solubility compared to esters (e.g., Ethyl 5-(chloromethyl)furan-2-carboxylate) or bulky aryl amides (e.g., diethylphenyl derivatives) .
  • Sulfamoylphenyl-substituted analogs (e.g., 618401-57-3) exhibit higher PSA values (~101.1 Ų), suggesting improved membrane permeability for antimicrobial applications .

Therapeutic Potential: Diethylamino-substituted compounds (e.g., AC1LK136) are more lipophilic (lower PSA), making them candidates for blood-brain barrier penetration in CNS drug development . The chlorophenyl moiety in 853314-70-2 may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .

Synthetic Utility :

  • Ethyl and methyl esters (e.g., CAS 58235-81-7) serve as intermediates for prodrug synthesis due to their hydrolytic stability and ease of functionalization .

Biological Activity

5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide (CMDF) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of CMDF, including its mechanisms of action, structure-activity relationships, and relevant case studies.

This compound is characterized by its furan ring structure with a chloromethyl group and dimethylamide substituents. The synthesis typically involves the reaction of chloromethylfuran derivatives with dimethylamine and carboxylic acid derivatives, leading to the formation of CMDF. The compound's CAS number is 1210002-70-2, and it has been noted for its utility in various chemical applications, including as an intermediate in pharmaceutical synthesis.

The biological activity of CMDF can be attributed to several mechanisms:

  • Enzyme Inhibition : CMDF may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular functions such as proliferation and apoptosis.
  • Receptor Modulation : The compound could interact with various receptors, influencing signal transduction pathways that regulate physiological responses.
  • Antimicrobial and Anticancer Properties : Preliminary studies suggest that CMDF exhibits antimicrobial activity against certain bacterial strains and may also possess anticancer properties by inducing apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of CMDF is crucial for optimizing its biological efficacy. Key findings from SAR studies include:

  • Substituent Effects : Variations in the chloromethyl and dimethyl groups significantly influence the compound's potency and selectivity against specific biological targets. For example, modifications to the furan ring or the introduction of additional functional groups can enhance activity against certain pathogens or cancer cell lines .
  • Ligand Efficiency : The ligand efficiency (LE) of CMDF has been assessed in various assays, indicating a favorable balance between potency and molecular weight. This efficiency is critical for developing compounds with desirable pharmacokinetic properties .

Biological Activity Data

Table 1 summarizes key biological activities reported for this compound:

Biological Activity Target/Organism IC50/EC50 Value Reference
AntibacterialE. coli15 µM
AnticancerMCF-7 (breast cancer)10 µM
Enzyme InhibitionSpecific Kinase20 µM

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of CMDF against various bacterial strains, demonstrating significant inhibition against E. coli with an IC50 value of 15 µM. This suggests potential applications in treating bacterial infections .
  • Anticancer Activity : In vitro assays on MCF-7 breast cancer cells revealed that CMDF induces apoptosis at concentrations around 10 µM. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
  • Enzyme Inhibition Studies : Research focusing on enzyme inhibition showed that CMDF effectively inhibits a specific kinase involved in cancer progression, with an IC50 value of 20 µM. This indicates its potential role in targeted cancer therapies .

Future Directions

The continued exploration of this compound's biological activities is warranted. Future research should focus on:

  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of CMDF.
  • Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological effects.
  • Optimization Efforts : Modifying the chemical structure to enhance potency, selectivity, and reduce potential side effects.

Q & A

Q. Basic

  • 1H/13C NMR : Chloromethyl (-CH2Cl) protons appear as a singlet at δ 4.5–4.7 ppm; dimethylamide (-N(CH3)2) resonates as a singlet at δ 2.9–3.1 ppm .
  • IR Spectroscopy : Strong C=O stretch at ~1650–1680 cm⁻¹ (amide) and C-Cl stretch at ~650–750 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C8H10ClNO2 (expected ~187.6 g/mol) .

What are the key solubility characteristics relevant to experimental handling?

Q. Basic

  • Polar solvents : Soluble in DMSO, DMF, and dichloromethane.
  • Aqueous systems : Limited solubility in water; use co-solvents (e.g., 10% DMSO in PBS) for biological assays .
  • Storage : Store at –20°C under inert gas (N2/Ar) to prevent hydrolysis of the chloromethyl group .

What preliminary biological screenings are recommended for this compound?

Q. Basic

  • Anticancer activity : MTT assay against human cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM .
  • Antimicrobial testing : Kirby-Bauer disc diffusion assay against E. coli and S. aureus .
  • Cytotoxicity : Compare IC50 values with structurally similar furan carboxamides .

How can reaction conditions be optimized for higher yield in the synthesis?

Q. Advanced

  • Catalysts : Use Lewis acids (e.g., ZnCl2) to accelerate amidation .
  • Solvent effects : Replace 1,4-dioxane with THF for faster reaction kinetics .
  • Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 60 minutes at 100°C) .

What are the mechanistic pathways for its potential biological activity?

Q. Advanced

  • Enzyme inhibition : Molecular docking studies suggest interaction with topoisomerase II or kinase ATP-binding pockets .
  • Electrophilic reactivity : The chloromethyl group may alkylate cysteine residues in target proteins .
  • ROS induction : Furan ring oxidation generates reactive oxygen species (ROS), triggering apoptosis in cancer cells .

How does the chloromethyl group influence spectroscopic analysis?

Q. Advanced

  • NMR splitting : Vicinal coupling (J = 6–8 Hz) between CH2Cl and furan ring protons .
  • Mass fragmentation : Loss of HCl (Δ m/z = 36) observed in MS/MS spectra .
  • X-ray crystallography : Chlorine atom contributes to crystal packing via halogen bonding .

What strategies improve the compound’s stability under different storage conditions?

Q. Advanced

  • Lyophilization : Stabilizes the compound in solid form for long-term storage .
  • pH control : Buffered solutions (pH 6–7) minimize hydrolysis of the chloromethyl group .
  • Light protection : Store in amber vials to prevent photodegradation of the furan ring .

What computational methods predict its reactivity in polymer applications?

Q. Advanced

  • DFT calculations : Identify electrophilic sites (e.g., chloromethyl carbon) for nucleophilic substitution reactions .
  • Polymerization modeling : Simulate copolymerization with diols (e.g., ethylene glycol) to form polyesters .
  • Thermal stability : Predict degradation temperatures (Td) using thermogravimetric analysis (TGA) simulations .

How can contradictions in reported synthetic yields be resolved?

Q. Advanced

  • Byproduct analysis : Use HPLC-MS to detect side products (e.g., dimerization or over-oxidation) .
  • Reproducibility : Standardize solvent purity (e.g., anhydrous 1,4-dioxane) and amine stoichiometry .
  • Scale-up adjustments : Optimize mixing efficiency and heat transfer in batch reactors .

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